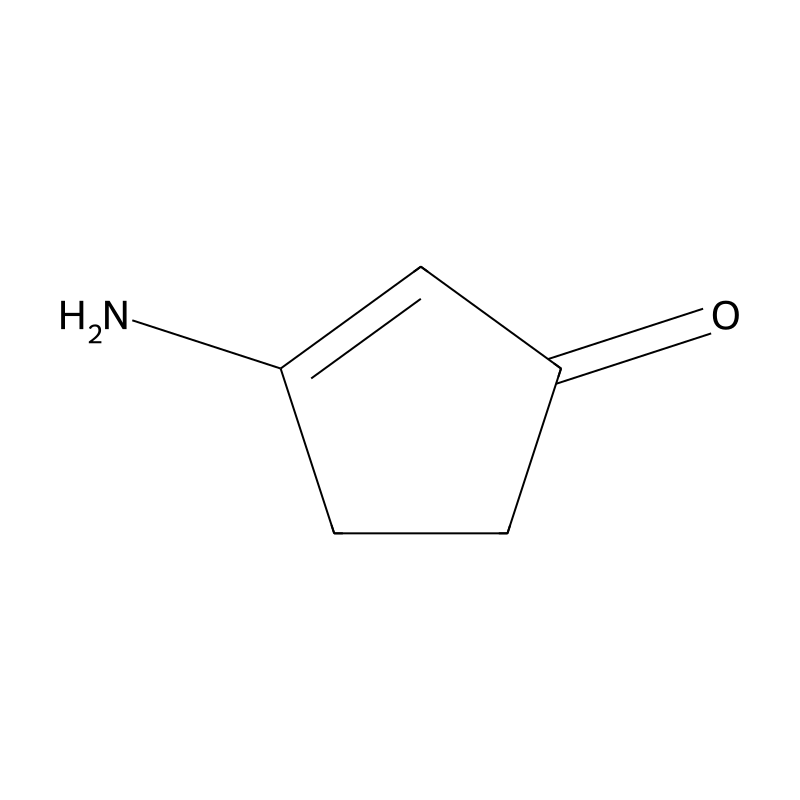

3-Aminocyclopent-2-en-1-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

3-Aminocyclopent-2-en-1-one has been synthesized using various methods. One reported method involves the reaction of 1,3-cyclopentanedione with ammonium acetate under microwave irradiation, achieving an 81% yield [].

Potential Applications:

While there is limited published research specifically exploring the applications of 3-aminocyclopent-2-en-1-one, its structural features suggest potential interest in various scientific research fields:

- Organic synthesis: The presence of a reactive amine group and an unsaturated double bond makes 3-aminocyclopent-2-en-1-one a potential building block for the synthesis of more complex molecules with diverse functionalities.

- Medicinal chemistry: The cyclopentene ring and amine functionality are common motifs found in various bioactive molecules, including natural products and pharmaceuticals. 3-Aminocyclopent-2-en-1-one could serve as a starting material for the development of new drug candidates through medicinal chemistry exploration.

- Material science: The presence of a conjugated double bond system suggests potential for 3-aminocyclopent-2-en-1-one to be incorporated into the development of novel materials with specific electronic or optical properties.

3-Aminocyclopent-2-en-1-one is an organic compound with the molecular formula CHNO. It features a cyclopentene ring with an amino group and a carbonyl group, making it a member of the class of compounds known as aminoketones. The structure includes a five-membered carbon ring and is characterized by its unsaturation due to the double bond in the cyclopentene framework. This compound is notable for its potential applications in medicinal chemistry and organic synthesis.

- Nucleophilic additions: The carbonyl group can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or other functional groups.

- Condensation reactions: It can react with aldehydes or ketones to form larger molecules through condensation, often resulting in the formation of imines or amines.

- Cycloaddition reactions: The double bond in the cyclopentene structure allows for cycloaddition reactions, which can lead to the formation of more complex cyclic structures.

The synthesis of 3-Aminocyclopent-2-en-1-one can be achieved through several methods:

- Microwave-Assisted Synthesis: A notable method involves the reaction of 1,3-cyclopentanedione with ammonium acetate under microwave irradiation, yielding the compound in approximately 81% yield .

- Two-Step Synthesis: Another efficient synthesis route includes a two-step process starting from 1,3-cyclopentanedione, which allows for better control over reaction conditions and yields .

These methods highlight the versatility and efficiency of synthesizing this compound for further research and application.

3-Aminocyclopent-2-en-1-one has potential applications in various fields:

- Medicinal Chemistry: Due to its biological activity, it may serve as a lead compound for developing new pharmaceuticals.

- Organic Synthesis: Its unique structure makes it a valuable intermediate in synthesizing other complex organic molecules.

The exploration of its applications is ongoing, particularly in drug development.

Interaction studies involving 3-Aminocyclopent-2-en-1-one focus on its reactivity with biological targets and other chemical species. Understanding these interactions is crucial for assessing its potential therapeutic effects and toxicity.

Key areas of focus include:

- Binding studies: Evaluating how this compound interacts with specific receptors or enzymes.

- Metabolic studies: Investigating how it is metabolized within biological systems and its pharmacokinetic properties.

These studies are essential for determining the viability of this compound as a therapeutic agent.

Several compounds share structural similarities with 3-Aminocyclopent-2-en-1-one, each exhibiting unique properties and potential applications:

| Compound Name | Structure Characteristics | Unique Properties |

|---|---|---|

| 3-Aminocyclohexenone | Six-membered ring; similar functional groups | May exhibit different biological activities due to ring size |

| 5-Aminopentanoic acid | Linear structure with an amino group | Known for its role as an amino acid precursor |

| 4-Amino-3-penten-2-one | Similar unsaturation; different ring structure | Exhibits distinct reactivity patterns |

These compounds illustrate the diversity within this chemical class while highlighting the unique attributes of 3-Aminocyclopent-2-en-1-one that may influence its applications in research and industry.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant